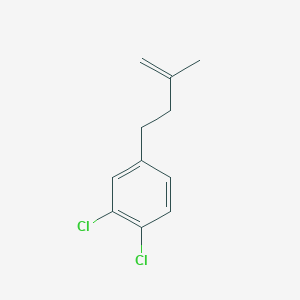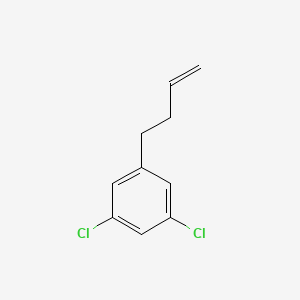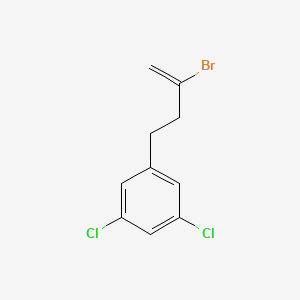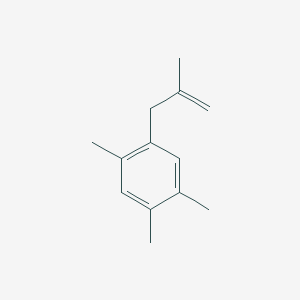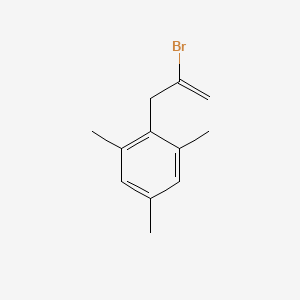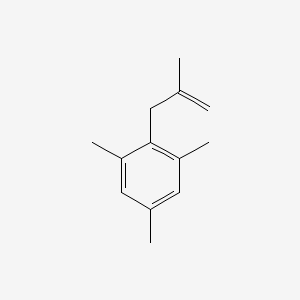
4-(2,4-Difluorophenyl)-1-butene
Übersicht
Beschreibung
“2,4-Difluorophenyl isothiocyanate” and “2,4-Difluorophenyl isocyanate” are fluorinated building blocks . They have been used in the synthesis of various compounds .
Synthesis Analysis
“2,4-Difluorophenyl isothiocyanate” may be used in the synthesis of 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides . “2,4-Difluorophenyl isocyanate” has been used in the synthesis of N,N-disubstituted S,N’-diarylisothioureas and as a blocking reagent to modify the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films .Molecular Structure Analysis
The molecular formula of “2,4-Difluorophenyl isothiocyanate” is F2C6H3NCS and its molecular weight is 171.17 . The molecular formula of “2,4-Difluorophenyl isocyanate” is F2C6H3NCO and its molecular weight is 155.10 .Physical And Chemical Properties Analysis
“2,4-Difluorophenyl isothiocyanate” has a refractive index of 1.598, a boiling point of 46-48 °C/0.5 mmHg, and a density of 1.349 g/mL at 25 °C . “2,4-Difluorophenyl isocyanate” has a refractive index of 1.490, a boiling point of 42 °C/6 mmHg, and a density of 1.309 g/mL at 25 °C .Wirkmechanismus
The mechanism of action of 4-(2,4-Difluorophenyl)-1-butene is not well understood. However, it is believed that the compound undergoes a series of reactions involving the formation of an intermediate, which then undergoes further reactions to produce the desired product. The exact mechanism of action of the compound is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effects on the human body, including the potential to interact with certain enzymes and receptors. Additionally, it may have some effects on certain hormones, such as cortisol and testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,4-Difluorophenyl)-1-butene in laboratory experiments include its low cost and availability, its high reactivity, and its ability to be used in a variety of reactions. Additionally, the compound is relatively stable, making it easy to store and handle. However, the compound is also highly flammable and toxic, and should be handled with caution.
Zukünftige Richtungen
Future research on 4-(2,4-Difluorophenyl)-1-butene could focus on further elucidating its mechanism of action, as well as exploring its potential applications in medicine and other fields. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential toxicity. Additionally, research could be conducted to develop new synthetic methods for the synthesis of the compound. Finally, research could be conducted to explore the potential of using the compound as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Difluorophenyl)-1-butene has a variety of applications in scientific research. It is used as a building block in organic synthesis, as it can be used to synthesize a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, it has applications in the field of analytical chemistry, as it can be used to detect and quantify various compounds.
Safety and Hazards
“2,4-Difluorophenyl isocyanate” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Flam. Liq. 3, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3. It’s harmful if swallowed, in contact with skin or if inhaled . The safety data sheet for “N-(2,4-Difluorophenyl)thiourea” suggests avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
1-but-3-enyl-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h2,5-7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFIGPBGQGDIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290300 | |
| Record name | 1-(3-Buten-1-yl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951893-32-6 | |
| Record name | 1-(3-Buten-1-yl)-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Buten-1-yl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




